Product packaging for 3-Chloro-2,6-difluoro-5-nitrobenzoic acid(Cat. No.:)

3-Chloro-2,6-difluoro-5-nitrobenzoic acid

Cat. No.: B13483619
M. Wt: 237.54 g/mol
InChI Key: LGPIMHXDLNMXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,6-difluoro-5-nitrobenzoic acid is a multifunctional aromatic building block designed for advanced chemical synthesis and research applications. This compound integrates three distinct reactive sites—a carboxylic acid, a nitro group, and halogens (chlorine and fluorine)—making it a highly versatile intermediate for constructing complex molecules. Its primary research value lies in pharmaceutical and agrochemical development. The carboxylic acid group can be readily converted into amides or esters, while the nitro group is a crucial precursor for anilines, enabling the formation of diazonium salts and azo compounds, or serving as an intermediate for heterocyclic systems. The strategic placement of chlorine and fluorine atoms on the benzoic acid ring is particularly significant. Fluorine incorporation is a common strategy in medicinal chemistry to fine-tune a molecule's metabolic stability, lipophilicity, and bioavailability . The presence of chlorine offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for significant structural diversification. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage its unique structure to explore new chemical spaces in drug discovery, material science, and the synthesis of specialized fine chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2ClF2NO4 B13483619 3-Chloro-2,6-difluoro-5-nitrobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2ClF2NO4

Molecular Weight

237.54 g/mol

IUPAC Name

3-chloro-2,6-difluoro-5-nitrobenzoic acid

InChI

InChI=1S/C7H2ClF2NO4/c8-2-1-3(11(14)15)6(10)4(5(2)9)7(12)13/h1H,(H,12,13)

InChI Key

LGPIMHXDLNMXTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)C(=O)O)F)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 3 Chloro 2,6 Difluoro 5 Nitrobenzoic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 3-Chloro-2,6-difluoro-5-nitrobenzoic acid, enabled by the presence of strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.

Influence of Electron-Withdrawing Chlorine and Fluorine Substituents on SNAr Reactivity

The chlorine and fluorine atoms, along with the nitro group, are strong electron-withdrawing groups that play a crucial role in activating the benzene (B151609) ring for SNAr reactions. nih.govrsc.org These groups delocalize the negative charge of the Meisenheimer intermediate, which is a resonance-stabilized carbanion formed during the reaction, thereby stabilizing it and facilitating the substitution process. libretexts.orgnih.gov The combined electron-withdrawing effect of these halogens significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. researchgate.net While both fluorine and chlorine are electron-withdrawing, fluorine's high electronegativity typically makes it a better activating group and a better leaving group in SNAr reactions compared to chlorine. science.gov The specific positioning of these halogens ortho and para to the nitro group further enhances this activation. libretexts.org

Directed Nucleophilic Attack and Regiochemical Outcomes

The regiochemistry of nucleophilic attack on this compound is directed by the positions of the activating groups. Nucleophilic attack is favored at positions ortho and para to the strongly deactivating nitro group. libretexts.org In this specific molecule, the carbon atoms at positions 2, 4, and 6 are all activated. However, the relative reactivity of these positions towards a nucleophile will depend on a combination of electronic and steric factors. The fluorine atoms are generally better leaving groups than chlorine in SNAr reactions. nih.gov Consequently, nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine substituents (positions 2 and 6). The presence of the carboxylic acid group at position 1 may also influence the regioselectivity of the reaction.

SNAr Pathways for Incorporation of Nitrogen-Containing Moieties

The activated nature of the aromatic ring in this compound allows for the facile incorporation of various nitrogen-containing moieties through SNAr reactions. Amines, for instance, can act as nucleophiles, displacing one of the halogen substituents to form a new carbon-nitrogen bond. This type of reaction is a common strategy for the synthesis of complex aromatic amines. The specific halogen that is displaced (one of the fluorines or the chlorine) will depend on the reaction conditions and the nature of the attacking nucleophile. nih.gov This pathway is synthetically valuable for creating precursors to various heterocyclic compounds and other functional molecules.

Reduction Chemistry of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to an amino group, a transformation that is fundamental in the synthesis of anilines and their derivatives. This reduction significantly alters the electronic properties of the aromatic ring, converting an electron-withdrawing group into an electron-donating one. msu.edu

Catalytic Hydrogenation Utilizing Palladium-on-Carbon and Other Catalysts

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. wikipedia.org Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. wikipedia.orgresearchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas. sci-hub.st The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of the corresponding amine. google.commdpi.com Other catalysts, such as platinum(IV) oxide or Raney nickel, can also be used for this purpose. wikipedia.org The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

The general conditions for a typical catalytic hydrogenation are summarized in the table below:

ParameterTypical Value/Condition
Catalyst 5-10% Palladium on carbon (Pd/C)
Solvent Methanol (B129727), Ethanol, Ethyl acetate
Hydrogen Pressure 1-5 atm (or higher for more challenging reductions)
Temperature Room temperature to 50 °C
Reaction Time 1-24 hours

Chemoselective Reduction Methods and Reagent Optimization

In molecules with multiple reducible functional groups, achieving chemoselective reduction of the nitro group can be a synthetic challenge. For instance, the halogen substituents on this compound could potentially undergo hydrogenolysis (cleavage of the carbon-halogen bond) under certain catalytic hydrogenation conditions. wikipedia.org To avoid this, careful selection of the catalyst and optimization of reaction conditions are crucial. For example, certain catalyst poisons can be added to decrease the catalyst's activity and improve selectivity. mdpi.com

Alternative reduction methods that offer higher chemoselectivity include the use of metal hydrides or dissolving metal reductions. However, metal hydrides are often not suitable for reducing aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org Reagents like tin(II) chloride in acidic media or sodium hydrosulfite are also known to selectively reduce nitro groups in the presence of other sensitive functionalities. wikipedia.org Enzymatic reductions, for example using nitroreductases, can also offer high chemoselectivity for the reduction of nitroaromatic compounds. nih.govnih.gov

Below is a table summarizing various reagents for nitro group reduction and their typical chemoselectivity:

Reagent/MethodTypical ConditionsChemoselectivity Notes
H₂, Pd/C 1-5 atm H₂, various solventsCan cause dehalogenation. Selectivity can be improved with catalyst modifiers.
SnCl₂·2H₂O HCl, EthanolGenerally good for selective nitro reduction in the presence of halogens.
Fe/HCl or Fe/NH₄Cl Refluxing aqueous acid or salt solutionA classic method, often chemoselective for nitro groups.
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic systemsMild and often selective for nitro group reduction.
Nitroreductases Aqueous buffer, NADPH cofactorHighly chemoselective, operates under mild biological conditions. nih.govnih.gov

Subsequent Transformations of the Amino Group (e.g., Diazotization, Alkylation)

Following the reduction of the nitro group to an amine, the resulting 3-amino-5-chloro-2,6-difluorobenzoic acid becomes a versatile intermediate for further synthetic modifications. The primary reactive site for subsequent transformations is the newly formed amino group.

Diazotization: The amino group can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. This reaction converts the primary aromatic amine into a diazonium salt. These diazonium salts are highly useful synthetic intermediates, although often unstable, and are readily converted into a variety of other functional groups. For instance, in the synthesis of related compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the amino precursor is treated with reagents to facilitate diazotization followed by hydrolysis to install a hydroxyl group. science.gov This pathway highlights a common strategy where the nitro group serves as a precursor to an amino group, which is then transformed via diazotization.

Alkylation: The amino group of 3-amino-5-chloro-2,6-difluorobenzoic acid can also be subjected to alkylation reactions. However, the nucleophilicity of the amino group is considerably reduced by the presence of multiple electron-withdrawing groups on the aromatic ring. This deactivation means that direct alkylation may require more forcing conditions or alternative strategies, such as reductive amination, to achieve efficient conversion to secondary or tertiary amines.

The table below summarizes potential transformations of the amino group derived from this compound.

TransformationReagentsProduct Functional GroupSignificance
Diazotization NaNO₂, H⁺Diazonium Salt (-N₂⁺)Versatile intermediate for introducing -OH, -H, halides (Sandmeyer reaction), etc.
Alkylation Alkyl Halides, BaseSecondary/Tertiary Amine (-NHR, -NR₂)Introduces alkyl diversity, though reactivity is lowered by ring deactivation.

Carboxylic Acid Functional Group Derivatization

The carboxylic acid group is another key site for synthetic modification, allowing for the introduction of diverse functionalities through derivatization.

Esterification of this compound is a common strategy to protect the carboxylic acid, improve solubility in organic solvents, or introduce ester moieties as part of a larger molecular design. Standard esterification methods, such as Fischer esterification (refluxing with an alcohol in the presence of a strong acid catalyst like sulfuric acid), are applicable. In a synthetic route for an analogous compound, 3-chloro-2,4-difluoro-5-nitrobenzoic acid was successfully converted to its ethyl ester in good yield, demonstrating the viability of this transformation. science.gov The reaction proceeds despite the electronic deactivation of the ring, as the mechanism primarily involves protonation of the carbonyl oxygen followed by nucleophilic attack by the alcohol.

For the synthesis of amides, the carboxylic acid is typically converted to a more reactive derivative, most commonly an acyl chloride. This is achieved by treating the benzoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-chloro-2,6-difluoro-5-nitrobenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with primary or secondary amines to form the corresponding amides. This two-step, one-pot process is a robust and widely used method for creating amide bonds, which are fundamental linkages in many pharmaceutical and materials science applications.

The following table outlines common derivatization reactions of the carboxylic acid group.

DerivatizationReagentsIntermediate/ProductApplication
Esterification R-OH, H⁺ (e.g., H₂SO₄)Ester (-COOR)Protection of the acid, modification of solubility, synthetic diversification. science.gov
Acyl Chloride Formation SOCl₂ or (COCl)₂Acyl Chloride (-COCl)Activation of the carboxylic acid for subsequent reactions.
Amidation R₂NH (after conversion to acyl chloride)Amide (-CONR₂)Formation of stable amide linkages, crucial in medicinal chemistry.

Reactivity of Fluorine Atoms in Aromatic Systems

The aromatic fluorine atoms in this compound are activated towards nucleophilic aromatic substitution (SₙAr). The presence of the strongly electron-withdrawing nitro group, particularly, enhances the electrophilicity of the carbon atoms to which the fluorines are attached. The nitro group is para to the C-2 fluorine and ortho to the C-6 fluorine, providing strong activation at both positions through resonance and inductive effects.

In SₙAr reactions, a nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion restores aromaticity. Fluorine is an excellent leaving group in this context because its high electronegativity strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer intermediate. This counterintuitive reactivity—where the most electronegative halogen is the best leaving group—is a hallmark of SₙAr and is due to the rate-determining step typically being the initial nucleophilic attack, which is accelerated by the inductive pull of fluorine.

The regioselectivity of the substitution (i.e., whether the C-2 or C-6 fluorine is replaced) would depend on the specific nucleophile and reaction conditions, influenced by both steric hindrance from the adjacent carboxylic acid and chlorine atom, and the relative stabilizing effects of the nitro group on the Meisenheimer complex formed from attack at each position.

Impact of Substituent Position on Reaction Pathways: A Comparative Analysis with Analogous Compounds

The specific arrangement of substituents on the benzene ring profoundly influences the reactivity and reaction pathways of halogenated nitrobenzoic acids. A comparative analysis with isomers of this compound illustrates this principle.

Consider the isomer 3-chloro-2,4-difluoro-5-nitrobenzoic acid . In this molecule, the nitro group is ortho to the C-4 fluorine and meta to the C-2 fluorine.

SₙAr Reactivity: The fluorine at the C-4 position is strongly activated towards nucleophilic substitution because the activating nitro group is in the ortho position, allowing for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. The fluorine at C-2 is less activated, as the nitro group is meta to it, and stabilization relies primarily on the weaker inductive effect. This contrasts with the target compound where both fluorines are activated by the nitro group being in ortho or para positions.

Steric Effects: The steric environment around the carboxylic acid group is also different. In the 2,6-difluoro isomer, the carboxylic acid is flanked by two fluorine atoms, creating significant steric hindrance that can affect the rate of esterification or amidation reactions. In the 2,4-difluoro isomer, the carboxylic acid is adjacent to only one fluorine atom, presenting a less hindered environment.

This comparison demonstrates that a simple shift in the position of a single fluorine atom (from C-6 to C-4) leads to significant differences in the electronic activation for SₙAr and the steric accessibility of the functional groups.

The table below provides a comparative analysis of substituent effects on reactivity.

CompoundSubstituent PositionsImpact on SₙAr ReactivityImpact on Carboxylic Acid Reactivity
This compound -NO₂ is para to C2-F and ortho to C6-F.Both fluorine atoms are strongly activated towards SₙAr.Carboxylic acid is sterically hindered by two ortho substituents (F at C2, F at C6).
3-Chloro-2,4-difluoro-5-nitrobenzoic acid -NO₂ is ortho to C4-F and meta to C2-F.Fluorine at C-4 is highly activated; fluorine at C-2 is significantly less activated. science.govCarboxylic acid is less hindered, with only one ortho substituent (F at C2).

Advanced Spectroscopic and Analytical Research Methodologies for 3 Chloro 2,6 Difluoro 5 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a multifaceted compound like 3-Chloro-2,6-difluoro-5-nitrobenzoic acid, a combination of 1H, 13C, and 19F NMR, along with two-dimensional (2D) techniques, is essential for a complete structural assignment.

1H NMR for Proton Chemical Environment Analysis

The 1H NMR spectrum of this compound is expected to be relatively simple, displaying two key signals corresponding to the two types of protons in the molecule: the aromatic proton and the carboxylic acid proton.

Aromatic Proton (H-4): The single proton on the benzene (B151609) ring is located at the C-4 position. It is flanked by a nitro group and a chlorine atom, and influenced by two ortho fluorine atoms. These strongly electron-withdrawing groups significantly deshield the proton, causing its resonance to appear far downfield. Its chemical shift is anticipated in the range of 8.0-8.5 ppm. The signal for this proton would likely appear as a triplet due to coupling with the two equivalent fluorine atoms at C-2 and C-6.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and its chemical shift is sensitive to factors like solvent and concentration. ucl.ac.uk It typically appears as a broad singlet in the far downfield region of the spectrum, generally between 10 and 13 ppm. ucl.ac.uk

Table 1: Predicted 1H NMR Chemical Shifts for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Aromatic H-48.0 - 8.5Triplet (t)Deshielded by adjacent electron-withdrawing groups (NO₂, Cl, F).
Carboxylic Acid -OH10.0 - 13.0Broad Singlet (br s)Chemical shift is dependent on solvent and concentration.

13C NMR for Carbon Skeleton Elucidation

Carboxylic Carbon (C=O): This carbon is part of the carboxyl group and is highly deshielded, typically resonating in the 160-185 ppm range. chemguide.co.uk

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts.

C-F Carbons (C-2, C-6): The carbons directly bonded to fluorine will show large chemical shifts (around 150-165 ppm) and will exhibit strong coupling with the fluorine atoms (¹JCF).

C-Cl Carbon (C-3): The carbon attached to chlorine will be deshielded, with a predicted shift in the 130-140 ppm range.

C-H Carbon (C-4): This carbon will have a chemical shift influenced by the adjacent substituents, likely appearing in the 120-130 ppm region.

C-NO₂ Carbon (C-5): The carbon bearing the nitro group is expected to be significantly deshielded, with a shift around 145-155 ppm.

C-COOH Carbon (C-1): The carbon to which the carboxylic acid is attached will be influenced by its electron-withdrawing nature, with a chemical shift typically in the 130-135 ppm range.

Table 2: Predicted 13C NMR Chemical Shifts for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
-COOH160 - 170Carboxylic acid carbonyl carbon.
C-2, C-6155 - 165 (doublet)Directly bonded to fluorine; shows large C-F coupling.
C-5145 - 155Bonded to the electron-withdrawing nitro group.
C-3130 - 140Bonded to chlorine.
C-1125 - 135Ipso-carbon attached to the carboxyl group.
C-4120 - 130The only carbon bonded to a hydrogen.

19F NMR for Fluorine Atom Probing and Coupling Analysis

19F NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. biophysics.org In this compound, the two fluorine atoms at positions 2 and 6 are chemically equivalent. Therefore, a single signal is expected in the 19F NMR spectrum.

The chemical shift of this signal will be influenced by the other substituents on the aromatic ring. The signal is expected to appear as a doublet due to coupling with the single aromatic proton (H-4). The magnitude of this three-bond coupling (³JHF) will provide further structural confirmation.

Table 3: Predicted 19F NMR Data for this compound
Fluorine AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant
F-2, F-6-110 to -130Doublet (d)³JHF with H-4

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR spectra provide essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would not be particularly informative due to the presence of only one aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the proton signal at ~8.0-8.5 ppm to the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for this molecule. It reveals long-range (2- and 3-bond) correlations between protons and carbons. Expected correlations would include:

The aromatic proton (H-4) correlating to C-2, C-3, C-5, and C-6.

The carboxylic acid proton correlating to the carbonyl carbon and C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms. It could show a correlation between the carboxylic acid proton and the fluorine atom at C-2, confirming their proximity.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. These bands can be used for identification and to monitor reactions, such as the formation of the carboxylic acid or the introduction of the nitro group.

O-H Stretch: The stretching vibration of the hydroxyl group in the carboxylic acid gives rise to a very broad absorption band in the region of 2500-3300 cm⁻¹.

C=O Stretch: The carbonyl stretching of the carboxylic acid is a strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹.

N-O Stretches: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (strong) around 1520-1560 cm⁻¹ and a symmetric stretch (medium) around 1340-1380 cm⁻¹.

C-F Stretches: The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the 600-800 cm⁻¹ range.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as multiple bands in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (-OH)O-H Stretch2500 - 3300Broad, Strong
Carboxylic Acid (C=O)C=O Stretch1700 - 1725Strong, Sharp
Nitro (-NO₂)Asymmetric N-O Stretch1520 - 1560Strong
Nitro (-NO₂)Symmetric N-O Stretch1340 - 1380Medium
Aryl Fluoride (B91410) (Ar-F)C-F Stretch1100 - 1300Strong
Aryl Chloride (Ar-Cl)C-Cl Stretch600 - 800Medium-Strong
Aromatic RingC=C Stretch1450 - 1600Medium-Weak

Raman Spectroscopy Applications in Structural Characterization

Raman spectroscopy is a non-destructive analytical technique that provides insight into the vibrational modes of a molecule, offering a detailed structural fingerprint. By measuring the inelastic scattering of monochromatic light, specific vibrational frequencies corresponding to the functional groups and skeletal structure of this compound can be identified. This technique is particularly useful for confirming the presence of key structural motifs.

Detailed research findings from Raman analysis would focus on identifying characteristic peaks for the compound's distinct functional groups. The aromatic ring itself produces a series of complex vibrations. The substituents on the ring—halogens and the nitro group—influence these vibrations and also exhibit their own characteristic signals. The carboxylic acid group further contributes to the unique Raman spectrum.

Key Expected Raman Vibrational Modes for this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Nitro (NO₂)Symmetric Stretch1360 - 1330
Asymmetric Stretch1560 - 1530
Carbonyl (C=O)Stretch1680 - 1640
Aromatic RingC=C Stretch1620 - 1580
Ring Breathing Mode~1000
Carbon-Fluorine (C-F)Stretch1250 - 1000
Carbon-Chlorine (C-Cl)Stretch800 - 600

This table outlines the expected frequency ranges for the primary functional groups. Experimental analysis would provide precise wavenumbers, confirming the molecular structure and substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass-to-charge ratio (m/z) measurements, typically to four or more decimal places. This accuracy allows for the unambiguous determination of a compound's elemental formula, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS is used to confirm its successful synthesis by matching the experimentally measured mass to the theoretically calculated exact mass. semanticscholar.orgresearchgate.net This technique is a standard method for the characterization of novel compounds and synthetic intermediates. semanticscholar.orgresearchgate.net

Theoretical Exact Mass Data for this compound

ParameterFormulaCalculated Exact Mass (Da)
Elemental CompositionC₇H₂ClF₂NO₄
Neutral Molecule [M]C₇H₂³⁵Cl¹⁹F₂¹⁴N¹⁶O₄236.9617
Deprotonated Ion [M-H]⁻C₇H¹³⁵Cl¹⁹F₂¹⁴N¹⁶O₄⁻235.9539
Protonated Ion [M+H]⁺C₇H₃³⁵Cl¹⁹F₂¹⁴N¹⁶O₄⁺237.9695

Note: Calculations are based on the most abundant isotopes of each element.

In mass spectrometry, particularly when coupled with techniques like electron ionization (EI) or tandem MS (MS/MS), the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a roadmap of the molecule's structure, confirming the connectivity of its atoms and the identity of its functional groups.

For this compound, the fragmentation pattern is predictable based on established chemical principles. The most labile bonds are typically adjacent to functional groups. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), or carbon dioxide (-CO₂) from the deprotonated ion. libretexts.org The nitro group (-NO₂) is also a common neutral loss.

Plausible Mass Spectrometry Fragmentation for this compound

Proposed Fragment Ionm/z (for ³⁵Cl)Neutral Loss
[M-OH]⁺220.0H₂O
[M-NO₂]⁺191.0NO₂
[M-COOH]⁺192.0COOH
[M-CO₂]⁻ (from [M-H]⁻)192.0CO₂

Analysis of these fragments helps to piece together the molecular structure, providing strong evidence that complements data from other analytical methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound—the nitro-substituted benzene ring and the carbonyl group—are responsible for its UV-Vis absorption profile. The aromatic system gives rise to intense π → π* transitions, while the nitro and carbonyl groups can exhibit weaker n → π* transitions. researchgate.net

The positions and intensities of the absorption maxima (λ_max) are sensitive to the molecular structure and solvent environment. This technique can be used to confirm the presence of the conjugated aromatic system. Furthermore, UV-Vis spectroscopy is a powerful tool for kinetic studies. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of a chemical reaction involving this compound can be determined.

Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength Region
π → πSubstituted Benzene Ring200 - 350 nm
n → πNitro Group (NO₂)> 300 nm
n → π*Carbonyl Group (C=O)~270 - 300 nm

Chromatographic Methods for Purity, Reaction Progress, and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the analysis and purification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern synthetic chemistry, used to separate, identify, and quantify each component in a mixture. In the context of this compound, HPLC is primarily used to assess the purity of the final synthesized product and to monitor the progress of a reaction by quantifying the consumption of reactants and the formation of products over time.

Given the polarity of the carboxylic acid group, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The components of the mixture are separated based on their relative hydrophobicity.

Typical RP-HPLC Method Parameters for Analysis

ParameterSpecificationPurpose
Column C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mmStationary phase providing hydrophobic interactions for separation.
Mobile Phase Gradient elution using: A) Water with 0.1% Formic Acid B) Acetonitrile with 0.1% Formic AcidThe changing ratio of polar (A) and nonpolar (B) solvents allows for the separation of compounds with varying polarities. Acidification improves peak shape for carboxylic acids.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detector UV-Vis Diode Array Detector (DAD)Monitors the column effluent, typically at a λ_max determined from UV-Vis spectroscopy (e.g., ~254 nm or ~280 nm).
Column Temperature 30 °CMaintains consistent and reproducible retention times.
Injection Volume 10 µLThe amount of sample introduced for analysis.

This validated HPLC method would be crucial for quality control in any synthetic process involving this compound.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a compound like this compound, which is a solid with low volatility due to its carboxylic acid group, direct GC analysis is challenging. The high polarity and the tendency to form hydrogen bonds would lead to poor chromatographic performance, including peak tailing and potential decomposition in the hot injector.

To overcome these limitations, derivatization is a necessary prerequisite for the successful GC analysis of this and similar aromatic acids. The primary goal of derivatization is to convert the polar carboxylic acid group into a less polar and more volatile ester. A common and effective method is esterification, for example, by reaction with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst, or by using a derivatizing agent such as diazomethane (B1218177) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized to its methyl or ethyl ester, for instance, the resulting volatile species can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The choice of detector is also crucial. While a Flame Ionization Detector (FID) is a common general-purpose detector, an Electron Capture Detector (ECD) would offer higher sensitivity and selectivity for this halogenated nitro-compound.

Detailed Research Findings:

Studies on related fluorobenzoic acids have demonstrated the efficacy of GC-MS for their trace analysis in various matrices after derivatization. For instance, the analysis of fluorobenzoic acid methyl esters has been successfully performed, yielding excellent separation and detection limits in the nanogram per liter range. The retention time of the derivatized this compound would be influenced by the column polarity, temperature program, and the nature of the ester group. The mass spectrum would be expected to show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of the ester group, nitro group, and halogen atoms, allowing for unambiguous structural confirmation.

Representative Gas Chromatography Data Table:

The following table illustrates the kind of data that would be obtained from a GC analysis of the methyl ester of this compound. The exact values would depend on the specific experimental conditions.

ParameterValue
Compound (as methyl ester) Methyl 3-chloro-2,6-difluoro-5-nitrobenzoate
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector Mass Spectrometer (MS)
Expected Retention Time 12.5 - 14.0 min
Key Mass Fragments (m/z) [M]+, [M-OCH3]+, [M-NO2]+, [M-Cl]+

X-ray Crystallography for Solid-State Structural Elucidation of the Compound or Its Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound or its crystalline derivatives. Obtaining a single crystal of suitable quality is the primary and often most challenging step for this analysis.

Detailed Research Findings:

The crystal structures of numerous substituted nitrobenzoic acids have been reported. For example, the structure of 3-chloro-2-nitrobenzoic acid has been studied in co-crystals, revealing details about its hydrogen bonding patterns. It is expected that the fluorine atoms in this compound would also be involved in weak hydrogen bonding and influence the planarity of the molecule. The dihedral angle between the carboxylic acid group and the benzene ring is an important conformational parameter that would be precisely determined by X-ray crystallography.

Representative X-ray Crystallography Data Table:

The following table provides an example of the crystallographic data that would be generated for this compound. These values are hypothetical and based on typical data for similar organic molecules.

ParameterRepresentative Value
Chemical Formula C₇H₂ClF₂NO₄
Formula Weight 237.55
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 12.0
c (Å) 9.8
β (°) 105
Volume (ų) 850
Z 4
Calculated Density (g/cm³) 1.85
Hydrogen Bond Geometry O-H···O (dimer formation)
Key Intermolecular Interactions C-H···F, π-π stacking

Computational and Theoretical Chemistry Investigations of 3 Chloro 2,6 Difluoro 5 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. For 3-chloro-2,6-difluoro-5-nitrobenzoic acid, DFT methods are used to model its electronic structure and predict various properties with a high degree of accuracy. These calculations typically involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner, providing a detailed picture of the molecule's geometry and electronic distribution. prensipjournals.com

The electronic structure of a molecule governs its stability, reactivity, and physical properties. DFT calculations are used to determine the optimized molecular geometry of this compound, identifying the most stable arrangement of its atoms. From this optimized structure, the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated.

Visualizations of these frontier orbitals reveal the regions of the molecule most likely to be involved in chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to illustrate the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting intermolecular interactions. prensipjournals.com

Table 1. Illustrative Electronic Properties Calculated via DFT.
ParameterDescriptionTypical Calculated Value (Arbitrary Units)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-7.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-3.2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO4.3 eV
Dipole MomentMeasure of the net molecular polarity3.1 D

Computational methods are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound can be compared with experimental spectra.

NMR chemical shifts (¹H and ¹³C) are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. prensipjournals.com The calculated isotropic shielding values are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) to yield predicted chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. DFT calculations can determine the fundamental vibrational modes and their corresponding intensities. prensipjournals.com The presence of characteristic functional groups, such as the carboxylic acid (C=O and O-H stretching), nitro group (symmetric and asymmetric stretching), and C-F, C-Cl, and C-H bonds, would result in predictable peaks in the IR spectrum. Comparing the calculated frequencies with experimental data helps confirm the molecular structure and the assignment of vibrational bands.

Table 2. Representative Predicted Spectroscopic Data.
Spectroscopy TypeFunctional Group/AtomPredicted Parameter
¹H NMRAromatic-Hδ 8.0 - 8.5 ppm
¹³C NMRCarboxylic Acid (C=O)δ 160 - 165 ppm
¹³C NMRAromatic (C-NO₂)δ 145 - 150 ppm
IRO-H Stretch (Carboxylic Acid)~3000 cm⁻¹ (broad)
IRC=O Stretch (Carboxylic Acid)~1720 cm⁻¹
IRNO₂ Asymmetric Stretch~1550 cm⁻¹
IRC-F Stretch~1250 cm⁻¹

Mechanistic Studies and Reaction Pathway Elucidation

Theoretical chemistry is instrumental in exploring the mechanisms of chemical reactions. For this compound, this involves modeling its transformations, such as nucleophilic aromatic substitution or reduction of the nitro group.

To understand a reaction's mechanism, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry of transition states for reactions involving this compound. By analyzing the vibrational frequencies of the calculated TS structure, a single imaginary frequency confirms that it is a true saddle point on the potential energy surface. The geometric parameters (bond lengths and angles) of the TS provide insight into the nature of bond-making and bond-breaking processes during the reaction. prensipjournals.com

The activation energy is a key determinant of the reaction rate, while the reaction energy indicates whether the process is exothermic (releases energy) or endothermic (requires energy). Thermodynamic properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) can also be computed to assess the spontaneity and feasibility of a reaction under specific conditions. prensipjournals.com

Table 3. Example Energetic Profile for a Hypothetical Reaction.
Thermodynamic ParameterDescriptionIllustrative Calculated Value
Activation Energy (Ea)Energy barrier for the reaction to occur.25 kcal/mol
Enthalpy of Reaction (ΔH)Heat absorbed or released during the reaction.-15 kcal/mol (Exothermic)
Gibbs Free Energy of Reaction (ΔG)Indicates the spontaneity of the reaction.-18 kcal/mol (Spontaneous)

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to perform a thorough conformational analysis. This is particularly important for understanding the flexibility of the carboxylic acid group relative to the aromatic ring. The simulations can reveal the most populated conformations, the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in a solvent or interacting with a biological target). This dynamic information is crucial for understanding how the molecule interacts with other molecules, such as receptors or enzyme active sites, providing insights that are complementary to the static picture from DFT.

Prediction of Reactivity Descriptors and Electrophilic/Nucleophilic Sites

Currently, there are no specific computational studies available in the public domain that detail the reactivity descriptors for this compound. Theoretical investigations employing methods like Density Functional Theory (DFT) would be necessary to calculate key quantum chemical parameters. Such parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index, are crucial for predicting the molecule's reactivity.

Furthermore, analysis of the molecular electrostatic potential (MEP) and Fukui functions would be required to identify the specific electrophilic and nucleophilic sites on the molecule. These calculations would pinpoint the regions most susceptible to nucleophilic attack (electron-deficient areas) and electrophilic attack (electron-rich areas), providing insight into its reaction mechanisms. Without dedicated theoretical studies on this compound, a quantitative prediction of its reactivity and the precise location of its reactive sites remains undetermined.

Interactive Data Table: Placeholder for Reactivity Descriptors

DescriptorValueUnit
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV
Electronegativity (χ)Data not availableeV
Chemical Hardness (η)Data not availableeV
Electrophilicity Index (ω)Data not availableeV

Studies of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding) in Molecular Aggregates

Detailed research focusing on the specific non-covalent interactions within molecular aggregates of this compound has not been published. The structural features of the molecule, which include a carboxylic acid group, a nitro group, and halogen atoms (chlorine and fluorine), strongly suggest the potential for various significant non-covalent interactions.

In a condensed phase or in molecular aggregates, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds, typically leading to the formation of centrosymmetric dimers. Additionally, the fluorine, chlorine, and oxygen atoms of the nitro group could act as hydrogen bond acceptors. The presence of a chlorine atom also introduces the possibility of halogen bonding, where the electropositive region (σ-hole) on the chlorine atom can interact with a nucleophilic site on an adjacent molecule. A comprehensive computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, would be necessary to characterize and quantify these potential hydrogen and halogen bonds. However, such specific studies for this compound are not currently available.

In-depth literature review reveals no specific applications for this compound in advanced organic synthesis.

The investigation sought to find information on the compound's utility in the following areas:

Applications of 3 Chloro 2,6 Difluoro 5 Nitrobenzoic Acid in Advanced Organic Synthesis

Applications in Materials Science Precursor Synthesis:No connection between 3-Chloro-2,6-difluoro-5-nitrobenzoic acid and the synthesis of precursors for materials science applications was found in the reviewed data.

Due to the absence of specific scientific information for this compound in these advanced synthetic applications, it is not possible to provide a detailed article that adheres to the requested outline and maintains scientific accuracy. Research in this area appears to be focused on other structural isomers of this compound.

Q & A

Q. How does the nitro group’s meta-directing effect influence electrophilic substitution?

  • Answer :
  • Reactivity : Nitro group directs incoming electrophiles to the meta position relative to itself.
  • Case Study : Bromination yields 3-chloro-2,6-difluoro-5-nitro-4-bromobenzoic acid.
  • Method : Use Br2_2/FeBr3_3 in acetic acid; characterize regioselectivity via NOE NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.